4-chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide 4-chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 328258-42-0
VCID: VC10805645
InChI: InChI=1S/C13H7Cl3N2O3/c14-8-5-4-7(6-11(8)18(20)21)13(19)17-10-3-1-2-9(15)12(10)16/h1-6H,(H,17,19)
SMILES: C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Molecular Formula: C13H7Cl3N2O3
Molecular Weight: 345.6 g/mol

4-chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide

CAS No.: 328258-42-0

Cat. No.: VC10805645

Molecular Formula: C13H7Cl3N2O3

Molecular Weight: 345.6 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide - 328258-42-0

Specification

CAS No. 328258-42-0
Molecular Formula C13H7Cl3N2O3
Molecular Weight 345.6 g/mol
IUPAC Name 4-chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide
Standard InChI InChI=1S/C13H7Cl3N2O3/c14-8-5-4-7(6-11(8)18(20)21)13(19)17-10-3-1-2-9(15)12(10)16/h1-6H,(H,17,19)
Standard InChI Key VGOOYJLWZFNZFG-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Canonical SMILES C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a benzamide core substituted at the 3-position with a nitro group (NO2-\text{NO}_2) and at the 4-position with chlorine. The amide nitrogen is bonded to a 2,3-dichlorophenyl group, introducing additional halogenation . Key structural parameters include:

PropertyValue
Molecular FormulaC13H7Cl3N2O3\text{C}_{13}\text{H}_7\text{Cl}_3\text{N}_2\text{O}_3
Molecular Weight345.565 g/mol
Exact Mass343.952 g/mol
Topological Polar Surface Area74.92 Ų
LogP (Octanol-Water)5.4035

The dichlorophenyl and nitro groups create a sterically hindered environment, likely influencing reactivity and intermolecular interactions .

Crystallographic Insights

While direct crystallographic data for 4-chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide are unavailable, analogs like N-[(2-chlorophenyl)sulfonyl]-3-nitrobenzamide exhibit twisted conformations with dihedral angles of 72.6° and 8.0° between aromatic rings . Such distortions may arise from intramolecular steric clashes or hydrogen bonding. In related benzamides, molecules form inversion dimers via N–H⋯O hydrogen bonds and π–π stacking (centroid distances: 3.6–3.8 Å) , suggesting similar packing behavior in the title compound.

Synthesis and Manufacturing

Reaction Pathways

Although no direct synthesis is documented, methodologies for analogous nitrobenzamides involve:

  • Nucleophilic Aromatic Substitution: Reacting 4-chloro-3-nitrobenzoic acid with amines to form substituted benzamides .

  • Acyl Chloride Intermediates: Converting carboxylic acids to acyl chlorides using thionyl chloride (SOCl2\text{SOCl}_2) before amine coupling .

A hypothetical route for 4-chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide could follow:

4-Chloro-3-nitrobenzoic acidSOCl24-Chloro-3-nitrobenzoyl chloride2,3-DichloroanilineTarget Compound\text{4-Chloro-3-nitrobenzoic acid} \xrightarrow{\text{SOCl}_2} \text{4-Chloro-3-nitrobenzoyl chloride} \xrightarrow{\text{2,3-Dichloroaniline}} \text{Target Compound}

This approach mirrors the 97.5% yield achieved in synthesizing N-methyl-4-(methylamino)-3-nitrobenzamide .

Process Optimization

Key factors from related syntheses include:

  • Temperature Control: Maintaining reflux conditions (100–110°C) for substitution reactions .

  • Solvent Selection: Using polar aprotic solvents (e.g., DMF) to enhance amine reactivity.

  • Purification: Acid-base workup (e.g., acetic acid for pH adjustment) to isolate products .

Physicochemical Characteristics

Stability and Reactivity

The compound’s stability is influenced by:

  • Nitro Group: Potential thermal sensitivity, requiring storage below 25°C .

  • Amide Bond: Susceptibility to hydrolysis under acidic or basic conditions.

  • Halogen Content: Chlorine substituents may confer resistance to oxidative degradation.

Spectroscopic Data

While experimental spectra are unavailable, predicted features include:

  • IR: Stretching vibrations at 1680–1650 cm1^{-1} (amide C=O), 1540–1520 cm1^{-1} (NO2_2), and 750–700 cm1^{-1} (C–Cl) .

  • NMR:

    • 1H^1\text{H}: Aromatic protons as multiplets (δ 7.5–8.5 ppm).

    • 13C^{13}\text{C}: Carbonyl carbon at δ 165–170 ppm .

Research Gaps and Future Directions

  • Pharmacological Profiling: In vitro toxicity and target screening studies are needed.

  • Synthetic Scalability: Developing one-pot methodologies to reduce production costs.

  • Crystallography: Single-crystal X-ray diffraction to resolve precise bond lengths and angles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator